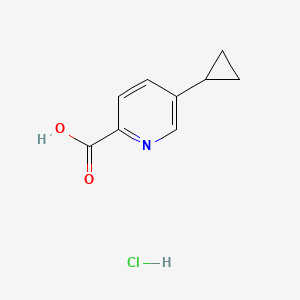
5-Cyclopropylpicolinic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylpicolinic acid hydrochloride is a chemical compound with the CAS Number: 2089378-52-7 . It has a molecular weight of 199.64 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H . This code represents the molecular structure of the compound. The compound’s linear formula is C9H10ClNO2 . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.64 . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Chemical Transformations in Soil
5-Cyclopropylpicolinic acid hydrochloride has not been specifically studied, but research on similar compounds provides insights. The transformation of certain compounds in soil, like N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, has been investigated, demonstrating that chemical transformations can occur in various soil types, influencing the herbicidal activity of these compounds (Yih, Swithenbank, & McRae, 1970).
Synthesis and Antibacterial Properties
Compounds structurally related to 5-Cyclopropylpicolinic acid, such as 5-substituted 6,8-difluoroquinolones, have been synthesized, revealing potent antibacterial properties. These compounds, including sparfloxacin, have shown enhanced in vitro and in vivo potency compared to other quinolone antibacterial agents (Miyamoto et al., 1990).
Hormonal Interactions
Similar compounds, like the fungicide vinclozolin, have been studied for their hormonal interactions. Vinclozolin and its metabolites can target androgen receptors, exhibiting antiandrogenic or agonist activities depending on the ligand concentration and presence of competing natural ligands (Wong et al., 1995).
Enzyme Inhibition
Fusaric acid, another picolinic acid derivative, inhibits dopamine β-hydroxylase both in vitro and in vivo, affecting norepinephrine and epinephrine levels (Toshiharu et al., 1970).
Occupational Health Studies
Research on vinclozolin, a compound with structural similarities, in occupational settings, showed no adverse health effects in employees exposed to it for long durations, indicating a potential area of study for related compounds like 5-Cyclopropylpicolinic acid (Zober et al., 1995).
Pharmacology
The pharmacology of fusaric acid, similar to 5-Cyclopropylpicolinic acid, shows it as a partially reversible inhibitor of human plasma dopamine-β-hydroxylase, impacting blood pressure regulation (Matta & Wooten, 1973).
Chemical Synthesis Applications
Research on cyclopropanes, which are structurally related, has led to the development of efficient C-H arylation methods using picolinamide, potentially applicable to the synthesis of 5-Cyclopropylpicolinic acid derivatives (Roman & Charette, 2013).
Pharmacokinetic Studies
Pharmacokinetic studies on quinolone derivatives have shown good tissue penetration and long half-lives, which could be relevant for this compound derivatives (Nakamura et al., 1990).
Safety and Hazards
The compound is labeled with the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fumes and to rinse cautiously with water in case of eye contact .
Propriétés
IUPAC Name |
5-cyclopropylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-3-7(5-10-8)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWNANVOTADYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736921.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2736922.png)
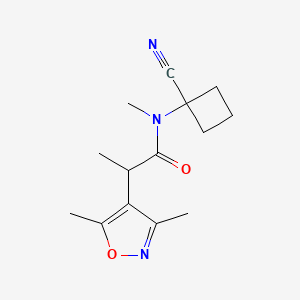
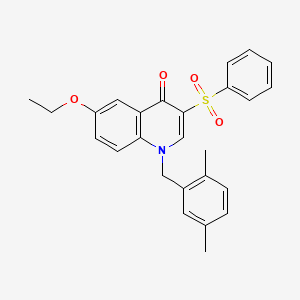
![5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2736926.png)
![2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2736928.png)
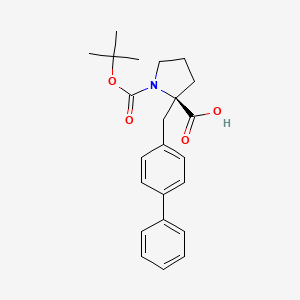
![1-[(2-Chlorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2736932.png)
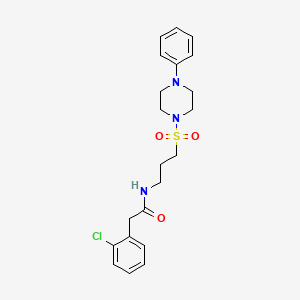
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2736936.png)
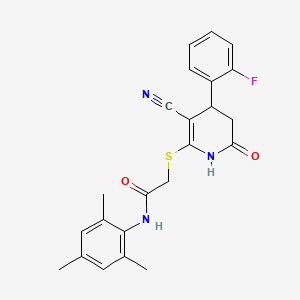
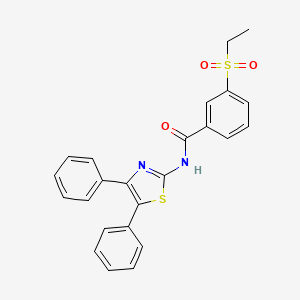
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2736941.png)
![(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid](/img/structure/B2736944.png)
